N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUATKIHWROLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide can be achieved through a multi-step reaction involving the following steps:
Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.
Sulfonylation of the isoquinoline derivative to introduce the sulfonyl group.
Coupling of the sulfonylated product with 2-phenylacetic acid to form the final amide product.
Typical reaction conditions may include the use of organic solvents such as dichloromethane or acetonitrile, catalytic amounts of a base such as triethylamine, and temperature control to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, with additional considerations for cost-efficiency, yield optimization, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: : Reduction reactions could target the sulfonyl group or other reducible moieties within the molecule, leading to a variety of reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the aromatic ring or other reactive sites within the molecule.
Oxidation: : Common oxidizing agents might include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: : Reagents such as halogenated compounds or other nucleophiles/electrophiles depending on the desired substitution.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced derivatives of the parent compound.
Substitution: : Formation of substituted derivatives at various positions on the aromatic ring or isoquinoline moiety.
Scientific Research Applications
Chemistry: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.
Biology: In biology, this compound may be used as a probe to study various biochemical pathways or as a starting material for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme function and protein-ligand interactions.
Medicine: Medically, this compound holds potential as a therapeutic agent. It could be studied for its pharmacological properties, such as its ability to interact with specific receptors or enzymes. Its structural features may contribute to its activity against certain diseases or conditions.
Industry: In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it valuable for the development of various commercial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. It may bind to active sites or allosteric sites, modulating the function of these targets and influencing various biochemical pathways. Specific pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydroisoquinoline Scaffolds
Several analogues share the 6,7-dimethoxy-3,4-dihydroisoquinoline motif but differ in substituents and biological targets:
Key Observations :
- The 6,7-dimethoxy substitution in the target compound improves metabolic stability compared to non-dimethoxy analogues like the pyrrolidine derivative in , which shows higher cytotoxicity (EC₅₀: 55.3 µM vs. undetermined for the target compound).
- Unlike GF120918 and XR9576, the phenylacetamide group in the target compound may reduce off-target interactions, though this requires validation in P-gp binding assays .
Functional Analogues in Multidrug Resistance (MDR) Reversal
Compounds like N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide (from ) share the dihydroisoquinoline-pharmacophore but incorporate phthalazine moieties. These derivatives exhibit superior P-gp inhibition (IC₅₀: 0.2–0.5 µM) compared to the phenylacetamide variant, suggesting that the carboxamide linkage and heterocyclic systems (e.g., phthalazine, acridine) enhance target affinity .
Pharmacokinetic Advantages of 6,7-Dimethoxy Substitution
Evidence from highlights that 6,7-dimethoxy groups on aromatic rings increase membrane permeability and reduce first-pass metabolism. For example, (1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide (46) demonstrates 90% oral bioavailability in rodent models, attributed to the dimethoxy groups’ role in blocking cytochrome P450 oxidation . This supports the hypothesis that the target compound’s dimethoxy substitution confers similar advantages.
Research Findings and Limitations
- Contrastingly, phthalazine derivatives with the same dihydroisoquinoline core show confirmed MDR reversal in cancer cell lines .
- Cytotoxicity Profile : The pyrrolidine analogue in exhibits cytotoxicity (EC₅₀: 55.3 µM), but the target compound’s safety profile remains uncharacterized.
- Synthetic Challenges : The sulfonylethyl bridge in the target compound may introduce synthetic complexity compared to carboxamide-linked analogues like GF120918 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
